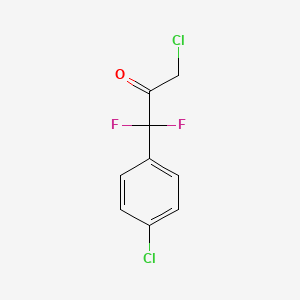![molecular formula C9H9FO B6231377 rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol, cis CAS No. 2408937-60-8](/img/no-structure.png)
rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol, cis (RCP) is an organic compound that has recently been studied for its potential applications in scientific research. RCP is a derivative of phenol, a simple aromatic compound with a hydroxyl group attached to an aromatic ring. RCP has been found to have a variety of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments.
Applications De Recherche Scientifique
Rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol, cis has been studied for its potential applications in scientific research. It has been found to have antimicrobial, antioxidant, and anti-inflammatory properties, and has been studied for its potential use in the treatment of various diseases, such as cancer and diabetes. This compound has also been studied for its potential use in drug delivery systems, as it has been found to have a higher solubility in aqueous solutions than other cyclopropylbenzene derivatives.
Mécanisme D'action
The mechanism of action of rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol, cis is not yet fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It is also thought to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have antimicrobial, antioxidant, and anti-inflammatory properties. It has also been found to have a protective effect against oxidative stress, and may be useful in the treatment of certain diseases, such as cancer and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol, cis is a simple two-step reaction that can be easily performed in the laboratory. However, it is important to note that the reaction is sensitive to temperature, and must be carried out in an inert atmosphere in order to prevent oxidation. Additionally, this compound is not stable in aqueous solutions, and must be stored in a dry environment.
Orientations Futures
The potential applications of rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol, cis are still being explored, and there are many future directions of research. For example, further research could be conducted to explore the mechanism of action of this compound, as well as its potential use in drug delivery systems. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its potential use in the treatment of cancer and diabetes. Finally, further research could be conducted to explore the potential toxicological effects of this compound.
Méthodes De Synthèse
Rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol, cis is synthesized through a two-step reaction. First, a cyclopropyl bromide is reacted with 2-fluoro-1-methoxybenzene in the presence of a base, such as potassium carbonate, to form a cyclopropylbenzene intermediate. The intermediate is then reacted with phenol in the presence of an acid, such as sulfuric acid, to form this compound. The synthesis of this compound is a simple two-step reaction that can be easily performed in the laboratory.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol, cis involves the following steps: protection of the phenol group, formation of the cyclopropane ring, and removal of the protecting group.", "Starting Materials": [ "Phenol", "2-Fluorocyclopropanecarboxylic acid", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Triethylamine (TEA)", "Methanol", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate", "Sodium sulfate (Na2SO4)", "Magnesium", "Bromoethane", "Diethyl ether", "Lithium aluminum hydride (LiAlH4)", "Tetrahydrofuran (THF)", "Acetic acid", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Water" ], "Reaction": [ "Protection of the phenol group: Phenol is protected with ethyl acetate and HCl to form ethyl phenyl ether.", "Formation of the cyclopropane ring: 2-Fluorocyclopropanecarboxylic acid is activated with DCC and DMAP, and then reacted with magnesium to form the Grignard reagent. The Grignard reagent is then reacted with bromoethane to form the alkylated cyclopropane. The alkylated cyclopropane is then reacted with LiAlH4 in THF to form the cyclopropane ring.", "Removal of the protecting group: The protecting group is removed with NaOH and water to form rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol, cis." ] } | |
Numéro CAS |
2408937-60-8 |
Formule moléculaire |
C9H9FO |
Poids moléculaire |
152.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



